3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid
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Overview
Description
3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic aromatic compound that contains an oxadiazole ring substituted with a nitrophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzohydrazide with cyanogen bromide in the presence of a base, followed by hydrolysis to yield the desired oxadiazole compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of 3-(4-aminophenyl)-1,2,4-oxadiazole-5-carboxylic acid.
Substitution: Formation of esters or amides of the oxadiazole compound.
Scientific Research Applications
3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo redox reactions, which may contribute to its biological activity by generating reactive oxygen species or altering cellular redox states .
Comparison with Similar Compounds
Similar Compounds
3-(4-Nitrophenyl)-1,2,4-triazole-5-carboxylic acid: Similar structure but with a triazole ring instead of an oxadiazole ring.
4-Nitrophenyl-1,2,4-oxadiazole-5-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
Uniqueness
3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid is unique due to the presence of both a nitrophenyl group and an oxadiazole ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in different fields.
Biological Activity
3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid is an organic compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Chemical Formula : C9H5N3O5
- Molecular Weight : 235.15 g/mol
- IUPAC Name : this compound
- Structure : The compound features a nitrophenyl group attached to a 1,2,4-oxadiazole ring with a carboxylic acid substituent.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity : Compounds similar to 3-(4-nitrophenyl)-1,2,4-oxadiazole have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies indicate that modifications to the oxadiazole structure can enhance antibacterial potency .
Anticancer Properties
The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Notable findings include:
- Cytotoxicity : In vitro studies revealed that oxadiazole derivatives exhibit selective cytotoxicity towards tumor cells compared to normal cells. For instance, compounds derived from the oxadiazole framework have shown IC50 values in the micromolar range against various cancer types, including colon and breast cancers .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound has been noted for its inhibitory effects on enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are implicated in cancer progression and inflammation .
Research Findings and Case Studies
Several studies have focused on the synthesis and evaluation of oxadiazole derivatives, including this compound:
Properties
Molecular Formula |
C9H5N3O5 |
---|---|
Molecular Weight |
235.15 g/mol |
IUPAC Name |
3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H5N3O5/c13-9(14)8-10-7(11-17-8)5-1-3-6(4-2-5)12(15)16/h1-4H,(H,13,14) |
InChI Key |
YPVCHNLZMDQHTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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